3,4-Dimethoxy-benzenebutanol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H18O3 |
|---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
4-(3,4-dimethoxyphenyl)butan-1-ol |
InChI |
InChI=1S/C12H18O3/c1-14-11-7-6-10(5-3-4-8-13)9-12(11)15-2/h6-7,9,13H,3-5,8H2,1-2H3 |
InChI Key |
HGTHHDQDYLRWAH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCCCO)OC |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies of 3,4 Dimethoxy Benzenebutanol
Established Synthetic Routes to 4-(3,4-Dimethoxyphenyl)butan-1-ol (3,4-Dimethoxy-benzenebutanol)
The construction of the 4-(3,4-dimethoxyphenyl)butan-1-ol molecular framework can be achieved through various synthetic pathways, ranging from classical multi-step organic reactions to modern biocatalytic methods.
Classical Organic Chemistry Synthesis Approaches
Traditional synthesis of 4-(3,4-dimethoxyphenyl)butan-1-ol often relies on robust and well-documented reactions. One of the most prominent methods involves the Friedel-Crafts acylation, a powerful tool for forming carbon-carbon bonds on aromatic rings. organic-chemistry.orgsigmaaldrich.commasterorganicchemistry.com
A common pathway begins with the reaction of 1,2-dimethoxybenzene (B1683551) (veratrole) and succinic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). organic-chemistry.orgstackexchange.com This electrophilic aromatic substitution reaction yields 4-(3,4-dimethoxyphenyl)-4-oxobutanoic acid. The resulting keto acid then undergoes reduction to remove the carbonyl group. This can be achieved through methods like the Clemmensen or Wolff-Kishner reduction, or more commonly through catalytic hydrogenation, to give 4-(3,4-dimethoxyphenyl)butanoic acid. organic-chemistry.orggoogle.com The final step is the reduction of the carboxylic acid functional group to a primary alcohol, which can be accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or by converting the acid to an ester followed by reduction, to afford the target compound, 4-(3,4-dimethoxyphenyl)butan-1-ol.
An alternative classical route involves the modification of a naturally occurring precursor. The compound (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol, which can be isolated from plants like Zingiber cassumunar, serves as a convenient starting material. medchemexpress.com The carbon-carbon double bond in the butenyl side chain can be selectively reduced through catalytic hydrogenation, typically using a palladium on carbon (Pd/C) catalyst, to yield the saturated 4-(3,4-dimethoxyphenyl)butan-1-ol. scielo.org.mx
| Step | Reaction Type | Starting Materials | Key Reagents | Intermediate/Product |
|---|---|---|---|---|
| 1 | Friedel-Crafts Acylation | Veratrole, Succinic Anhydride | AlCl₃ | 4-(3,4-dimethoxyphenyl)-4-oxobutanoic acid |
| 2 | Carbonyl Reduction | 4-(3,4-dimethoxyphenyl)-4-oxobutanoic acid | H₂, Pd/C | 4-(3,4-dimethoxyphenyl)butanoic acid |
| 3 | Carboxylic Acid Reduction | 4-(3,4-dimethoxyphenyl)butanoic acid | LiAlH₄ | 4-(3,4-dimethoxyphenyl)butan-1-ol |
| Alt. | Olefin Hydrogenation | (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol | H₂, Pd/C | 4-(3,4-dimethoxyphenyl)butan-1-ol |
Chemoenzymatic and Biocatalytic Synthesis Pathways
The growing demand for greener and more selective chemical processes has spurred interest in chemoenzymatic and biocatalytic methods. While specific enzymatic routes directly to 4-(3,4-dimethoxyphenyl)butan-1-ol are not extensively documented, pathways for structurally similar molecules highlight the potential of this approach.
Biocatalysis offers highly selective transformations under mild conditions. For instance, enzymes are used for the asymmetric synthesis of chiral phenylbutanol derivatives. nih.gov One strategy involves multi-enzyme cascades, where several enzymes work in concert to convert a simple starting material into a complex product. For example, the synthesis of chiral amines from racemic alcohols has been achieved using a combination of enantiocomplementary alcohol dehydrogenases (ADHs) and transaminases (TAs). nih.govnih.gov Such a system could theoretically be adapted to produce chiral analogs of this compound.
Furthermore, bioreduction of carbon-carbon double bonds, analogous to catalytic hydrogenation, can be performed by microorganisms. The chemo-selective reduction of activated double bonds in compounds like chalcones has been demonstrated using fungi, which selectively reduce the olefin without affecting other functional groups like ketones. scielo.org.mx This suggests that a whole-cell biocatalyst could potentially convert (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol or a related ketone precursor into the desired saturated alcohol.
Development of Novel and Efficient Synthetic Strategies
Modern organic synthesis seeks to improve upon classical methods by enhancing efficiency, scalability, and environmental sustainability. google.com For the synthesis of 4-(3,4-dimethoxyphenyl)butan-1-ol and related structures, novel strategies often focus on improving established reactions or developing new catalytic systems.
For instance, advancements in Friedel-Crafts acylation include the use of more environmentally friendly catalysts to replace stoichiometric amounts of AlCl₃. organic-chemistry.org Flow chemistry, where reagents are pumped through a reactor in a continuous stream, offers improved control over reaction parameters, enhanced safety, and easier scalability for multi-step syntheses. A continuous flow process coupling a Curtius rearrangement with a biocatalytic step has been demonstrated for producing related building blocks, showcasing the power of integrating different synthetic methodologies. chemfaces.com
Another innovative approach involves the ring-opening of cyclic ethers. A novel synthesis for 4-phenyl-1-butanol (B1666560) has been developed where tetrahydrofuran (B95107) (THF) reacts with an acyl chloride and benzene (B151609) in a one-pot Friedel-Crafts alkylation sequence, followed by hydrolysis. google.com Adapting such a strategy could provide a more direct route to the target molecule from simple, inexpensive starting materials.
Design and Synthesis of Analogs and Structurally Related Derivatives
The synthesis of analogs of 4-(3,4-dimethoxyphenyl)butan-1-ol is crucial for exploring its potential applications, for example, in medicinal chemistry or materials science. By systematically modifying the structure, researchers can investigate structure-activity relationships (SAR).
Systematic Structural Modifications for Structure-Activity Relationship (SAR) Studies
SAR studies involve creating a library of related compounds and evaluating how changes in their molecular structure affect their biological or chemical properties. For 4-(3,4-dimethoxyphenyl)butan-1-ol, modifications can be made to the aromatic ring, the methoxy (B1213986) groups, or the butanol side chain.
Aromatic Ring Substitution: The phenyl ring can be substituted with different functional groups (e.g., halogens, alkyls, nitro groups) to probe the effects of electronics and sterics.
Modification of Methoxy Groups: The methoxy groups could be demethylated to hydroxyl groups, converted to other alkoxy groups, or removed entirely to assess their importance.
Side Chain Alterations: The hydroxyl group of the butanol chain can be esterified with various acyl chlorides to produce more lipophilic analogs. nih.govnih.gov This is a common strategy to modify the physicochemical properties of a molecule. researchgate.netacs.org The length of the alkyl chain could also be shortened or lengthened.
These modifications allow for a detailed understanding of the molecular features responsible for a compound's activity, guiding the design of new derivatives with enhanced or specialized properties.
| Modification Site | Type of Change | Example of New Functionality | Purpose |
|---|---|---|---|
| Aromatic Ring | Substitution | -F, -Cl, -CH₃, -NO₂ | Probe electronic and steric effects |
| Methoxy Groups | Derivatization | -OH, -OEt, -OBn | Evaluate role of ether linkages |
| Butanol Chain | Esterification | -OC(O)CH₃, -OC(O)C₆H₅ | Increase lipophilicity, modify solubility |
| Butanol Chain | Chain Length | Propanol, Pentanol | Assess impact of chain length on activity |
Enantioselective and Diastereoselective Synthesis of Chiral Analogs
While 4-(3,4-dimethoxyphenyl)butan-1-ol itself is achiral, introducing substituents onto the butanol side chain can create one or more stereocenters. The synthesis of specific stereoisomers (enantiomers or diastereomers) is often critical, as different isomers can have vastly different biological activities.
Several powerful strategies exist for asymmetric synthesis. The use of chiral auxiliaries is a well-established method. researchgate.net For example, a carboxylic acid precursor can be attached to a chiral molecule like pseudoephenamine. harvard.edunih.gov The auxiliary then directs the stereochemical outcome of subsequent reactions, such as alkylation, allowing for the creation of a new stereocenter with high diastereoselectivity. nih.gov After the desired stereocenter is set, the auxiliary is cleaved to yield the enantiomerically enriched product.
Biocatalytic methods are also exceptionally well-suited for creating chiral molecules. Asymmetric synthesis of chiral amines from prochiral ketones using transaminases can achieve high enantiomeric excess. mdpi.com This approach, often enhanced by coupling with other enzymes to shift the reaction equilibrium, provides a green and efficient route to chiral building blocks that could be used to synthesize chiral analogs. mdpi.com Additionally, kinetic resolution, where an enzyme selectively reacts with one enantiomer in a racemic mixture, is an effective way to separate enantiomers and obtain optically pure compounds. nih.gov
Integration of Green Chemistry Principles in Synthetic Methodologies
The synthesis of this compound provides a noteworthy case study for the application of green chemistry principles, aiming to enhance sustainability and reduce environmental impact. researchgate.net These principles are increasingly being adopted in the fragrance and chemical industries to develop more eco-friendly processes. personalcaremagazine.comaskfilo.com
A cornerstone of green chemistry is the use of renewable feedstocks . The synthesis of this compound from (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol, a natural isolate, exemplifies this principle by utilizing a bio-based starting material. medchemexpress.com Similarly, the potential use of veratraldehyde derived from vanillin (B372448) or lignin (B12514952) also aligns with this objective, moving away from petrochemical-based syntheses. wikipedia.org
Catalysis is another fundamental pillar of green chemistry, favoring catalytic reagents over stoichiometric ones. The hydrogenation of (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol employs a catalyst, which is used in small amounts and can often be recycled and reused. tcichemicals.com This approach is significantly more atom-economical and generates less waste compared to reactions that require stoichiometric amounts of reagents. The selective hydrogenation of α,β-unsaturated ketones using rhodium-phosphine complexes in green solvents like γ-valerolactone further illustrates the potential for sustainable catalytic systems. researchgate.net
The choice of safer solvents and auxiliaries is also a critical consideration. While traditional organic synthesis often relies on hazardous solvents, green chemistry encourages the use of more benign alternatives such as water, ethanol (B145695), or supercritical carbon dioxide. personalcaremagazine.comaskfilo.com In the context of this compound synthesis, exploring these greener solvent options for hydrogenation or reduction reactions can significantly improve the environmental profile of the process.
The principle of atom economy , which seeks to maximize the incorporation of all materials used in the process into the final product, is well-addressed by catalytic hydrogenation. This reaction is an addition reaction, where the hydrogen atoms are fully incorporated into the final product, leading to a high atom economy with minimal byproduct formation.
Finally, the development of energy-efficient processes is a key goal of green chemistry. Catalytic reactions often proceed under milder conditions of temperature and pressure compared to their non-catalytic counterparts, thereby reducing energy consumption.
The following interactive data table summarizes the application of green chemistry principles in the synthesis of this compound.
| Green Chemistry Principle | Application in this compound Synthesis |
| Use of Renewable Feedstocks | - Synthesis from naturally occurring (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol. - Potential synthesis from veratraldehyde derived from vanillin or lignin. |
| Catalysis | - Catalytic hydrogenation of the unsaturated precursor. - Use of borane (B79455) reagents for the reduction of the carboxylic acid precursor, which can be catalytic in nature. |
| Safer Solvents | - Potential for using greener solvents like ethanol or supercritical CO2 in hydrogenation processes. |
| Atom Economy | - High atom economy achieved in the catalytic hydrogenation step. |
| Energy Efficiency | - Catalytic reactions often require lower temperatures and pressures, reducing energy consumption. |
Biosynthetic Pathways and Natural Product Research of 3,4 Dimethoxy Benzenebutanol
Identification of Natural Sources and Biological Origins
While direct isolation of 3,4-Dimethoxy-benzenebutanol from Larrea divaricata is not extensively documented in publicly available research, a cyclic analog possessing a similar structural framework has been reported as being isolated from this plant. molaid.com Larrea divaricata, commonly known as chaparral, is a flowering plant in the creosote (B1164894) bush family, Zygophyllaceae. It is a prominent species in the arid regions of South America and is known to produce a variety of phenolic compounds, including lignans (B1203133) and flavonoids.
More definitive evidence for the natural occurrence of structurally related phenylbutanoids comes from other plant families. The unsaturated analog, (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol, has been identified in various species of the ginger family (Zingiberaceae), notably Zingiber cassumunar and Zingiber montanum. medchemexpress.comnih.gov Phenylbutanoids have also been isolated from species such as Croton schiedeanus. scielo.org.co The presence of these closely related compounds in the plant kingdom suggests that the metabolic pathways capable of producing the core phenylbutane skeleton are distributed across different plant lineages.
Below is a table summarizing the natural sources of a closely related phenylbutanoid.
| Compound Name | Natural Source(s) |
| (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol | Zingiber cassumunar, Zingiber montanum, Orophea yunnanensis medchemexpress.comnih.gov |
| (2S)-7,9-dimethoxyrhododendrol | Croton schiedeanus scielo.org.co |
Elucidation of Biosynthetic Precursors and Enzymatic Pathways
The biosynthesis of phenylbutanoids, which share the characteristic C6-C4 skeleton, is believed to originate from the phenylpropanoid pathway. This fundamental pathway in plants is responsible for the synthesis of a wide array of phenolic compounds from the amino acid phenylalanine.
The key precursors for the formation of the C6-C4 backbone of phenylbutanoids are thought to be a phenylpropanoid-derived CoA-ester, such as 4-coumaroyl-CoA, and malonyl-CoA. The condensation of these precursors is catalyzed by a specific type of polyketide synthase. Research has identified benzalacetone synthase (BAS) as a crucial enzyme in this process. nih.gov BAS catalyzes the decarboxylative condensation of 4-coumaroyl-CoA with malonyl-CoA to yield benzalacetone (4-(4-hydroxyphenyl)but-3-en-2-one), which serves as a key intermediate for various phenylbutanoids. nih.govqmul.ac.uk
The biosynthesis of this compound would likely proceed through a series of subsequent enzymatic modifications of a benzalacetone-like intermediate. These modifications would include:
Hydroxylation and Methylation: The aromatic ring would undergo hydroxylation at the 3-position, followed by methylation of the hydroxyl groups at positions 3 and 4 to form the characteristic dimethoxy substitution pattern. The enzymes responsible for these steps are likely cytochrome P450 monooxygenases and O-methyltransferases, respectively.
Reduction: The carbonyl group at the 2-position and the double bond in the butenyl side chain would need to be reduced to form the saturated butanol chain of 4-(3,4-Dimethoxyphenyl)butan-1-ol. These reduction steps are likely carried out by specific reductases.
A proposed biosynthetic pathway is outlined in the table below.
| Step | Precursor(s) | Key Enzyme Class | Intermediate/Product |
| 1 | 4-Coumaroyl-CoA + Malonyl-CoA | Benzalacetone Synthase (BAS) | 4-(4-hydroxyphenyl)but-3-en-2-one |
| 2 | 4-(4-hydroxyphenyl)but-3-en-2-one | Hydroxylase / Methyltransferase | 4-(3,4-dimethoxyphenyl)but-3-en-2-one |
| 3 | 4-(3,4-dimethoxyphenyl)but-3-en-2-one | Reductase | 4-(3,4-dimethoxyphenyl)butan-2-one |
| 4 | 4-(3,4-dimethoxyphenyl)butan-2-one | Reductase | 4-(3,4-Dimethoxyphenyl)butan-1-ol |
Isolation and Characterization Techniques for Natural 4-(3,4-Dimethoxyphenyl)butan-1-ol
The isolation and characterization of phenylbutanoids from natural sources generally involve a combination of chromatographic and spectroscopic techniques. While specific protocols for 4-(3,4-Dimethoxyphenyl)butan-1-ol are not detailed in the available literature, the methods used for its unsaturated analog, (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol, and other phenylbutanoids provide a clear framework.
Isolation Techniques: The initial step typically involves the extraction of the plant material (e.g., rhizomes of Zingiber species) with an organic solvent such as ethanol (B145695) or n-hexane. mdpi.comadvancedresearchpublications.com This crude extract is then subjected to a series of chromatographic separations to isolate the compound of interest.
| Technique | Description |
| Column Chromatography | The crude extract is often first fractionated using silica (B1680970) gel column chromatography with a gradient of solvents of increasing polarity (e.g., n-hexane and ethyl acetate). mdpi.com |
| Preparative Thin-Layer Chromatography (TLC) | This technique can be used for further purification of fractions obtained from column chromatography. mdpi.com |
| High-Performance Liquid Chromatography (HPLC) | HPLC, particularly preparative HPLC, is a high-resolution technique used in the final stages of purification to obtain the pure compound. mdpi.com |
| Countercurrent Chromatography (CCC) | CCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases and can be effective for separating phenylbutanoids. mdpi.com |
Characterization Techniques: Once a pure compound is isolated, its chemical structure is elucidated using a combination of spectroscopic methods.
| Technique | Information Obtained |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H-NMR and ¹³C-NMR provide detailed information about the carbon-hydrogen framework of the molecule, including the number and types of protons and carbons, their chemical environments, and their connectivity. |
| Mass Spectrometry (MS) | High-resolution mass spectrometry (HRMS) provides the accurate molecular weight and elemental composition of the compound, allowing for the determination of its molecular formula. advancedresearchpublications.com |
| Infrared (IR) Spectroscopy | IR spectroscopy is used to identify the functional groups present in the molecule, such as hydroxyl (-OH) and ether (C-O-C) groups. |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which can help to confirm the presence of an aromatic ring. |
Investigation of Molecular Mechanisms and Preclinical Biological Activities of 3,4 Dimethoxy Benzenebutanol and Its Analogs
In Vitro Pharmacological Profiling and Molecular Target Identification
The in vitro pharmacological effects of various analogs of 3,4-dimethoxy-benzenebutanol have been explored, revealing a range of biological activities. These studies are crucial for identifying potential molecular targets and understanding the compound's mechanism of action.
Enzyme Inhibition/Activation Studies
Analogs of this compound have been evaluated for their inhibitory effects on several key enzymes implicated in a variety of physiological and pathological processes.
Cholinesterases: Cholinesterase inhibitors are critical in the management of Alzheimer's disease by preventing the breakdown of the neurotransmitter acetylcholine. phcogrev.com Novel N-(4-chlorobenzyl)-3,4-dimethoxy-N-(m-substituted)benzamide derivatives have been synthesized and shown to act as dual inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). molaid.com For instance, the N7 derivative, which features a bromine substitution, was identified as a particularly effective inhibitor for both enzymes. molaid.com Another study on (5-formylfuran-2-yl) methyl 3,4-dimethoxybenzoate also demonstrated inhibitory activity against both AChE and BChE.
PTP1B: Protein tyrosine phosphatase 1B (PTP1B) is a negative regulator of insulin (B600854) and leptin signaling pathways, making it a significant target for the treatment of type 2 diabetes and obesity. nih.govnih.gov A variety of natural and synthetic compounds have been identified as PTP1B inhibitors. nih.govfrontiersin.orgmdpi.comscientificarchives.com For example, a study on natural products from Mexican medicinal plants identified 3,4-dimethoxy-2,5-phenanthrenediol as a mixed-type inhibitor of PTP1B. frontiersin.org The inhibitory activity of many flavonoids and other natural compounds against PTP1B has been documented, with IC50 values often in the micromolar range. nih.gov
NQO2: NRH:quinone oxidoreductase 2 (NQO2) is an enzyme implicated in various diseases, including cancer and neurodegenerative disorders. nih.govsemanticscholar.orgnih.gov Research into NQO2 inhibitors has explored benzothiazole (B30560) derivatives. In one study, a series of benzothiazoles with 3,4-dimethoxy substituents were synthesized and evaluated. nih.gov Methoxybenzothiazole 32 was the most active in this series, inhibiting NQO2 with an IC50 of 1.27 µM. nih.gov
Tyrosinase: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of great interest for treating hyperpigmentation. nih.govmdpi.com An analog of this compound, (E)-2-(3,4-Dimethoxybenzylidene)-2,3-dihydro-1H-inden-1-one (BID8), has been investigated for its tyrosinase inhibitory activity. While specific IC50 values for this particular analog were not provided in the accessible literature, related benzylidene-1-indanone derivatives have shown potent inhibition. For example, BID3, a related derivative, exhibited strong tyrosinase inhibition with an IC50 of 0.034 µM against monophenolase activity. Another related compound, 1-(2,4-dihydroxyphenyl)-3-(2,4-dimethoxy-3-methylphenyl)propane, was found to inhibit murine tyrosinase with an IC50 of 12 µM. nih.gov
Urease: Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea (B33335) and is a virulence factor in some pathogenic bacteria. nih.govmmu.ac.uk A novel urease inhibitor, N-(3,4-dimethoxybenzyl)-2-{(4S)-1-[2-(1H-indol-3-yl) ethyl]-2,5-dioxoimidazolidin-4-yl} acetamide, which contains the 3,4-dimethoxybenzyl moiety, demonstrated a fair capacity for urease inhibition. Molecular docking studies suggested that this compound could bind to key amino acid residues in the active site of urease.
Tubulin Polymerization: Tubulin is a critical protein involved in microtubule formation, and its polymerization is a target for anticancer drugs. nih.govmdpi.com While direct studies on this compound are not available, analogs with similar methoxy (B1213986) substitutions have been investigated. For instance, compounds with a 3,4,5-trimethoxyphenyl group are known to be remarkable pharmacophoric groups for tubulin inhibitors. biorxiv.org
Interactive Data Table of Enzyme Inhibition by Analogs of this compound
| Compound/Analog | Target Enzyme | IC50 Value (µM) | Reference |
| N7 (N-(4-chlorobenzyl)-3,4-dimethoxy-N-(m-bromo)benzamide) | AChE | 1.57 | molaid.com |
| N7 (N-(4-chlorobenzyl)-3,4-dimethoxy-N-(m-bromo)benzamide) | BChE | 2.85 | molaid.com |
| Methoxybenzothiazole 32 | NQO2 | 1.27 | nih.gov |
| Fluorobenzothiazole 37 | NQO2 | 5.93 | nih.gov |
| Bromobenzothiazole 33 | NQO2 | 9.09 | nih.gov |
| 1-(2,4-dihydroxyphenyl)-3-(2,4-dimethoxy-3-methylphenyl)propane | Murine Tyrosinase | 12 | nih.gov |
| BID3 ((E)-2-(2,4-dihydroxybenzylidene)-2,3-dihydro-1H-inden-1-one) | Mushroom Tyrosinase (monophenolase) | 0.034 |
Receptor Binding and Ligand-Receptor Interaction Assays
Information regarding direct receptor binding and ligand-receptor interaction assays for this compound is not available in the reviewed literature. Such assays are essential to determine if the compound or its analogs interact with specific cellular receptors, which could mediate their biological effects. These studies typically involve radioligand binding assays to measure the affinity of a compound for a particular receptor.
Modulation of Intracellular Signaling Pathways and Cellular Processes
The ability of PTP1B inhibitors to modulate intracellular signaling is a key area of research. For example, a PTP1B inhibitor was shown to alleviate deleterious microglial activation and neuronal injury after ischemic stroke by modulating the ER stress-autophagy axis via PERK signaling in microglia. While this study did not use this compound, it highlights a potential mechanism of action for PTP1B inhibitors with similar structural features.
Cellular and Subcellular Localization Studies In Vitro
There is currently no specific information available from in vitro studies on the cellular and subcellular localization of this compound. Such studies would be necessary to understand where the compound accumulates within cells, which can provide clues about its mechanism of action and potential targets.
Analysis of Gene Expression and Protein Synthesis Modulation in Research Models
Direct studies on how this compound modulates gene expression or protein synthesis are not found in the current body of scientific literature. Research in this area, potentially using techniques like transcriptomics and proteomics, would be required to determine if the compound affects these fundamental cellular processes.
Comprehensive Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses
Based on the available data for analogs of this compound, some preliminary structure-activity relationships can be inferred.
For the cholinesterase inhibitory activity of N-(4-chlorobenzyl)-3,4-dimethoxy-N-(m-substituted)benzamide derivatives, the nature of the substituent on the m-position of the benzamide (B126) ring plays a crucial role. The presence of a bulky bromine atom (N7) resulted in the most effective inhibition of both AChE and BChE, suggesting that steric factors may be important for binding to the active site of these enzymes. molaid.com
In the case of NQO2 inhibition by 3,4-dimethoxybenzothiazole analogs, the type of substituent also influences activity. A methoxy group at a specific position (methoxybenzothiazole 32) conferred the highest potency within its series, while halogen substitutions showed varied effects, and nitrile and nitro compounds were weak inhibitors. nih.gov
For tyrosinase inhibition , the substitution pattern on the phenyl rings of benzylidene-1-indanone derivatives is critical. The presence and position of hydroxyl and methoxy groups can significantly alter inhibitory potency. For instance, a 3-hydroxy-4-methoxy group was found to be important for tyrosinase inhibition.
The urease inhibitory potential of the N-(3,4-dimethoxybenzyl) moiety in a larger molecular scaffold suggests that this fragment can contribute to the binding and inhibition of the enzyme. mmu.ac.uk
These SAR insights, derived from various analogs, underscore the importance of the 3,4-dimethoxy substitution pattern and highlight how modifications to other parts of the molecule can fine-tune the biological activity against different molecular targets.
Comparative Pharmacological Evaluation with Related Chemical Entities
The pharmacological profile of compounds bearing the 3,4-dimethoxybenzene moiety has been a subject of significant research, revealing a range of biological activities. Comparative studies with structurally related analogs have elucidated key structure-activity relationships, particularly in the fields of oncology and anti-inflammatory research.
A study on new dimethoxyaryl-sesquiterpene derivatives highlighted the importance of the 3,4-dimethoxy substitution pattern for cytotoxic activity against MCF-7 breast cancer cells. mdpi.com When comparing derivatives with different methoxy group positions on the aromatic ring, a clear structure-activity relationship emerged. Compounds featuring the 3,4-dimethoxy pattern consistently demonstrated higher cytotoxic effects and greater selectivity against the cancer cell line compared to a normal cell line. mdpi.com The order of cytotoxic potency was determined to be: 3,4-dimethoxy > 2,4-dimethoxy > 2,5-dimethoxy or 3,5-dimethoxy. mdpi.com Further investigation into the mechanism revealed that the cytotoxicity of these 3,4-dimethoxy analogs is associated with an increase in intracellular Reactive Oxygen Species (ROS) and subsequent disruption of the mitochondrial membrane potential. mdpi.com However, these compounds did not show significant inhibition of topoisomerase I (TOP1), and only one derivative, 14c, showed a modest effect on topoisomerase II (TOP2) activity. mdpi.com
Table 1: Cytotoxicity of Dimethoxyaryl-Sesquiterpene Derivatives Against MCF-7 Cells Data sourced from MDPI mdpi.com
| Compound | Substitution Pattern | IC50 (μM) | Selectivity Index (SI) |
|---|---|---|---|
| 10c | 3,4-dimethoxy | 22.2 | >22.5 |
| 11c | 3,4-dimethoxy | 30.1 | >16.6 |
| 12c | 3,4-dimethoxy | 24.9 | >20.1 |
| 13c | 3,4-dimethoxy | 9.0 | 44.0 |
| 14c | 3,4-dimethoxy | 9.0 | 6.3 |
| 14a | 2,4-dimethoxy | 8.4 | 6.0 |
In the realm of anti-inflammatory research, chalcones and flavones containing the 3,4-dimethoxy substitution have been evaluated. A comparative study prepared 2'-hydroxy-3,4-dimethoxy-3',4'-dimethylchalcone (3a) and 2'-hydroxy-3',4',3,4-tetramethoxychalcone (3b), along with their corresponding flavones. nih.gov All four compounds were found to inhibit enzymatic lipid peroxidation and reduce the release of leukotriene B4 (LTB4) from human neutrophils. nih.gov Notably, the chalcone (B49325) 3b, which possesses two 3,4-dimethoxy substituted rings, was the only compound in the series to inhibit synovial human recombinant phospholipase A2 activity, human platelet thromboxane (B8750289) B2 (TXB2) generation, and human neutrophil degranulation in a concentration-dependent manner. nih.gov
Table 2: Anti-inflammatory Activity of 3,4-Dimethoxy Chalcones and Flavones Data sourced from PubMed nih.gov
| Compound | Chemical Class | Key Activities |
|---|---|---|
| 2'-hydroxy-3,4-dimethoxy-3',4'-dimethylchalcone (3a) | Chalcone | Inhibited lipid peroxidation, reduced LTB4 release. |
| 2'-hydroxy-3',4',3,4-tetramethoxychalcone (3b) | Chalcone | Inhibited lipid peroxidation, reduced LTB4 release, inhibited phospholipase A2, inhibited TXB2 generation, inhibited neutrophil degranulation. |
| 3',4'-dimethoxy-7,8-dimethylflavone (4a) | Flavone | Inhibited lipid peroxidation, reduced LTB4 release. |
| 3',4',7,8-tetramethoxyflavone (4b) | Flavone | Inhibited lipid peroxidation, reduced LTB4 release. |
Furthermore, derivatives of 3,4-dimethoxy-β-nitrostyrene have been assessed for their antimicrobial properties. In a comparative assay against various microbes, these compounds showed notable antifungal activity, particularly against Candida albicans. mdpi.com The study suggested that the 3,4-dimethoxy-β-nitrostyrene derivatives might act as tyrosine mimetics, thereby interfering with tyrosine phosphatase enzymes that are crucial for fungal cell wall synthesis and other cellular processes. mdpi.com
Preclinical Animal Model Studies (e.g., Pharmacodynamics, Efficacy in Disease Models)
Preclinical animal models are indispensable for evaluating the in-vivo efficacy and pharmacodynamics of new chemical entities before they can be considered for human trials. nih.govijrpc.com These studies provide critical insights into how a compound interacts with a complex biological system, helping to bridge the gap between in-vitro findings and clinical applications. ijrpc.com
For analogs of this compound, preclinical animal studies have provided evidence of in-vivo efficacy in a disease model. Specifically, the compound 2'-hydroxy-3',4',3,4-tetramethoxychalcone (3b), which demonstrated significant multi-target anti-inflammatory activity in vitro, also exerted topical anti-inflammatory effects in a mouse model. nih.gov This finding confirms that the in-vitro inhibitory effects on key inflammatory mediators translate to a tangible therapeutic effect in a living organism.
The use of animal models allows researchers to assess the effectiveness of drug candidates by replicating disease states and measuring relevant physiological outcomes. ijrpc.com While detailed pharmacodynamic studies on this compound itself are not extensively documented in the reviewed literature, the positive efficacy results from its structural analogs in preclinical models underscore the therapeutic potential of the 3,4-dimethoxybenzene scaffold. Further in-vivo studies are warranted to fully characterize the pharmacodynamics and efficacy of this compound in various disease models.
Metabolism and Biotransformation Studies in Research Models
In Vitro Metabolic Stability Assessment
The initial step in characterizing the metabolic fate of a compound is often the assessment of its stability in the presence of key metabolic enzyme systems. In vitro models such as liver microsomes and S9 fractions are commonly employed for this purpose. srce.hrfda.gov These systems contain a rich complement of drug-metabolizing enzymes and provide a reliable and reproducible means to evaluate the intrinsic clearance of a compound. pharmaron.comadmescope.com
For 3,4-Dimethoxy-benzenebutanol, an in vitro metabolic stability assay would typically involve incubating the compound with liver microsomes or S9 fractions from various species (e.g., human, rat, mouse, dog) in the presence of necessary cofactors like NADPH. srce.hrpharmaron.com The concentration of the parent compound is monitored over time using analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). srce.hr The rate of disappearance of the compound allows for the calculation of its half-life (t½) and intrinsic clearance (CLint). pharmaron.com
This data is crucial for predicting the in vivo hepatic clearance of the compound. srce.hr While liver microsomes primarily assess Phase I metabolism mediated by cytochrome P450 enzymes, S9 fractions contain both microsomal and cytosolic enzymes, offering a broader view of both Phase I and Phase II metabolic reactions. creative-bioarray.comnih.gov
Table 1: Representative In Vitro Metabolic Stability Assessment of this compound
| Test System | Species | Compound Concentration (µM) | Incubation Time (min) | Calculated t½ (min) | Intrinsic Clearance (µL/min/mg protein) |
| Liver Microsomes | Human | 1 | 0, 5, 15, 30, 60 | Data Not Available | Data Not Available |
| Liver Microsomes | Rat | 1 | 0, 5, 15, 30, 60 | Data Not Available | Data Not Available |
| Liver Microsomes | Mouse | 1 | 0, 5, 15, 30, 60 | Data Not Available | Data Not Available |
| S9 Fraction | Human | 1 | 0, 15, 30, 60, 120 | Data Not Available | Data Not Available |
| S9 Fraction | Rat | 1 | 0, 15, 30, 60, 120 | Data Not Available | Data Not Available |
Note: The data in this table is representative of a typical experimental design. Specific values for this compound are not publicly available and would require dedicated laboratory studies.
Identification and Characterization of Metabolites in Preclinical Systems
Identifying the metabolites of a compound is a critical step in understanding its complete biotransformation profile. nih.gov This process is typically carried out in preclinical systems, both in vitro and in vivo. In vitro studies using liver microsomes, S9 fractions, or hepatocytes can reveal the primary metabolites formed. fda.gov
For this compound, several metabolic transformations can be predicted based on its chemical structure and the known metabolism of similar compounds. The dimethoxy-phenyl group and the butanol side chain are likely sites for metabolic modification. Potential metabolic reactions include O-demethylation of the methoxy (B1213986) groups, oxidation of the primary alcohol on the butanol chain, and subsequent conjugation reactions.
For instance, studies on veratric acid (3,4-dimethoxybenzoic acid), which shares the 3,4-dimethoxyphenyl moiety, have shown that O-demethylation occurs, primarily at the para-position methoxyl group. researchgate.net Similarly, the butanol side chain can undergo oxidation to form the corresponding aldehyde and carboxylic acid.
Table 2: Plausible Metabolites of this compound in Preclinical Models
| Putative Metabolite | Metabolic Reaction | Potential Biological Significance |
| 4-(4-Hydroxy-3-methoxyphenyl)butan-1-ol | O-Demethylation | May alter receptor binding and activity |
| 4-(3-Hydroxy-4-methoxyphenyl)butan-1-ol | O-Demethylation | May alter receptor binding and activity |
| 4-(3,4-Dimethoxyphenyl)butanal | Oxidation of primary alcohol | Likely an intermediate metabolite |
| 4-(3,4-Dimethoxyphenyl)butanoic acid | Oxidation of aldehyde | May be a major clearance pathway |
| Glucuronide conjugates | Glucuronidation | Facilitates excretion |
| Sulfate conjugates | Sulfation | Facilitates excretion |
Note: This table presents plausible metabolites based on chemical structure and data from related compounds. Definitive identification requires experimental confirmation.
Elucidation of Enzymatic Pathways of Biotransformation
The biotransformation of many xenobiotics is primarily carried out by a superfamily of enzymes known as Cytochrome P450 (CYP). biomolther.orgmdpi.com These enzymes are responsible for the oxidative metabolism of a wide array of compounds. abdn.ac.uk The specific CYP isoforms involved in the metabolism of this compound would need to be identified through in vitro studies using recombinant human CYP enzymes or by using specific chemical inhibitors in liver microsome assays. evotec.com Given the structure, CYP3A4, CYP2D6, and members of the CYP2C family are potential candidates for its metabolism. abdn.ac.uk
In addition to Phase I oxidation by CYPs, compounds often undergo Phase II conjugation reactions, such as glucuronidation and sulfation. nih.gov Glucuronidation is catalyzed by UDP-glucuronosyltransferases (UGTs), while sulfation is mediated by sulfotransferases (SULTs). creative-bioarray.com These reactions typically add a polar group to the molecule, increasing its water solubility and facilitating its excretion from the body. The hydroxyl group of the butanol side chain and any hydroxyl groups formed from O-demethylation would be primary sites for glucuronidation and sulfation.
Role of Microbiota in 4-(3,4-Dimethoxyphenyl)butan-1-ol Metabolism
The gut microbiota represents a vast and complex ecosystem of microorganisms that can significantly influence the metabolism of orally administered compounds. nih.gov These microbes possess a diverse array of enzymes capable of performing metabolic transformations that may not occur in host tissues. mdpi.com
Advanced Analytical and Spectroscopic Methodologies for Research of 3,4 Dimethoxy Benzenebutanol
Chromatographic Techniques for Separation and Quantification in Research Matrices
Chromatographic methods are fundamental for isolating 3,4-Dimethoxy-benzenebutanol from other components in a sample and for determining its concentration. The choice of technique often depends on the sample matrix, the required sensitivity, and the physicochemical properties of the analyte.
High-Performance Liquid Chromatography with UV/Vis Detection (HPLC-UV/Vis)
HPLC is a cornerstone technique for the analysis of non-volatile, thermally labile compounds like this compound. When coupled with a UV/Vis detector, it offers a robust method for quantification. The aromatic ring and methoxy (B1213986) groups in the compound provide a chromophore that absorbs UV light, allowing for sensitive detection. wur.nlresearchgate.net A reversed-phase C18 column is typically employed, with a mobile phase consisting of an aqueous component (like water with a small percentage of acid, e.g., formic acid) and an organic modifier (such as acetonitrile (B52724) or methanol). nih.govsielc.com The method's parameters, including mobile phase composition, flow rate, and detection wavelength, are optimized to achieve a balance between resolution, peak shape, and analysis time. wur.nl For simultaneous determination of multiple compounds, a wavelength such as 280 nm might be chosen to provide adequate absorbance for various aromatic analytes. nih.govsielc.com
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. jmchemsci.com For a compound like this compound, derivatization may be necessary to increase its volatility and thermal stability, for instance, by silylating the hydroxyl group. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. mdpi.comnist.gov The separated components then enter the mass spectrometer, which ionizes the molecules (commonly via electron ionization - EI) and separates the resulting ions based on their mass-to-charge ratio, providing both identification and quantification. jmchemsci.com The resulting mass spectrum serves as a molecular fingerprint, allowing for high-confidence identification by comparison to spectral libraries. rsc.orgescholarship.org
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the preferred method in many bioanalytical laboratories due to its exceptional sensitivity and selectivity. nih.govmdpi.com This technique couples the separation power of HPLC with the detection capabilities of tandem mass spectrometry. ijsat.org After chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), and the precursor ion corresponding to this compound is selected. This ion is then fragmented, and specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces matrix interference and allows for quantification at very low concentrations, which is essential for preclinical research studies. dphen1.comnih.gov
Table 1: Typical Chromatographic Conditions for the Analysis of Aromatic Compounds Similar to this compound
| Technique | Column Example | Mobile Phase / Carrier Gas | Detection Method | Typical Application |
|---|---|---|---|---|
| HPLC-UV/Vis | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Acetonitrile/Water gradient | UV/Vis Diode Array Detector (DAD) at ~280 nm | Quantification in simple matrices, purity assessment. |
| GC-MS | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm) | Helium | Electron Ionization (EI) Mass Spectrometry | Identification and quantification of volatile impurities or after derivatization. |
| LC-MS/MS | Reversed-phase C18 (e.g., 100 mm x 2.1 mm, 1.8 µm) | 0.1% Formic Acid in Water / 0.1% Formic Acid in Acetonitrile | Electrospray Ionization (ESI) with Multiple Reaction Monitoring (MRM) | Trace-level quantification in complex biological matrices (plasma, tissue). nih.govdphen1.com |
Advanced Spectroscopic Characterization Techniques for Structural Elucidation
Spectroscopic techniques are indispensable for the unambiguous confirmation of the chemical structure of this compound.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of a molecule's mass, typically to within a few parts per million (ppm). mdpi.com This precision allows for the determination of the elemental formula of the compound, distinguishing it from other molecules with the same nominal mass. nih.gov Techniques like Time-of-Flight (TOF) or Orbitrap mass analyzers, often coupled with LC, are used to achieve this high resolution. policija.si For this compound (C₁₂H₁₈O₃), HRMS can confirm the molecular formula by matching the measured mass to the theoretical exact mass, providing definitive evidence of its identity. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule. Both ¹H and ¹³C NMR spectra provide a wealth of information about the molecular framework.
¹H NMR: This technique provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum would show distinct signals for the aromatic protons, the protons on the butanol chain, the hydroxyl proton, and the methoxy group protons. rsc.org The splitting patterns (e.g., triplets, quartets) would help to establish the connectivity of the butanol chain.
Table 2: Predicted NMR Data for this compound
| Spectrum | Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
|---|---|---|---|
| ¹H NMR | Aromatic Protons | 6.7 - 6.9 | m (multiplet) |
| -CH₂- (adjacent to ring) | ~2.6 | t (triplet) | |
| -CH₂- (interior) | ~1.6 - 1.8 | m (multiplet) | |
| -CH₂-OH | ~3.6 | t (triplet) | |
| -OCH₃ | ~3.8 | s (singlet, 6H) | |
| -OH | Variable | s (singlet) | |
| ¹³C NMR | Aromatic C-O | ~148, ~147 | - |
| Aromatic C-H | ~120, ~112, ~111 | - | |
| Aromatic C-C | ~132 | - | |
| Aliphatic Chain (-CH₂-) | ~35, ~32, ~30 | - | |
| -CH₂OH | ~62 | - | |
| -OCH₃ | ~56 | - |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum shows absorption bands corresponding to the vibrational frequencies of specific bonds. For this compound, key characteristic absorptions would include a broad O-H stretch from the alcohol group, C-H stretches from the aromatic ring and aliphatic chain, C-O stretches from the ether and alcohol groups, and C=C stretches from the aromatic ring. docbrown.inforesearchgate.net
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Alcohol (O-H) | Stretching | 3600 - 3200 (broad) |
| Aromatic (C-H) | Stretching | 3100 - 3000 |
| Aliphatic (C-H) | Stretching | 3000 - 2850 |
| Aromatic (C=C) | Stretching | 1600 - 1450 |
| Ether/Alcohol (C-O) | Stretching | 1260 - 1000 |
Radiosynthesis and Radiolabeling for Research Probe Development
For in vivo imaging studies, such as Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT), this compound can be labeled with a radionuclide to create a research probe. koreascience.krosti.gov The development of such a probe involves chemical modification to incorporate a radioisotope without significantly altering the compound's biological properties. mdpi.com
Common strategies for radiolabeling small molecules include:
¹¹C-Labeling: One of the methoxy groups could be a target for labeling. A desmethyl precursor could be synthesized and then reacted with [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate to introduce the carbon-11 (B1219553) radiolabel. koreascience.kr
¹⁸F-Labeling: To introduce fluorine-18, a common PET isotope, a precursor molecule with a suitable leaving group (e.g., nitro, tosylate) on the benzene (B151609) ring or the alkyl chain would be required. Nucleophilic substitution with [¹⁸F]fluoride would then attach the radiolabel. mdpi.com
³H-Labeling: For in vitro autoradiography or metabolic studies, tritium (B154650) (³H) labeling can be achieved through methods like catalytic reduction of an unsaturated precursor with tritium gas.
The resulting radiolabeled probe would allow for non-invasive visualization and quantification of the compound's distribution and kinetics in preclinical models.
Development and Validation of Bioanalytical Methods for Preclinical Research Studies
Before a method can be used to generate reliable data from preclinical studies, it must be rigorously developed and validated. nih.govijsat.org This process ensures the analytical procedure is suitable for its intended purpose, providing accurate and reproducible measurements of this compound in biological matrices like plasma, serum, or tissue homogenates. jetir.orgwum.edu.pl
The development and validation process typically involves:
Sample Preparation: This is a critical step to remove interferences from the biological matrix. nih.gov Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). iajps.comresearchgate.net The goal is to achieve high and consistent recovery of the analyte while minimizing matrix effects.
Method Optimization: Chromatographic and mass spectrometric conditions are fine-tuned to achieve optimal sensitivity, selectivity, and run time for the analyte and an internal standard. researchgate.net
Method Validation: The optimized method is subjected to a full validation according to regulatory guidelines (e.g., ICH M10). wum.edu.pl This involves assessing several key parameters to demonstrate the method's reliability. iajps.com
Table 4: Key Parameters for Bioanalytical Method Validation
| Validation Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Selectivity/Specificity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte in blank matrix samples. |
| Linearity & Range | The concentration range over which the method is accurate, precise, and linear. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | The closeness of measured values to the true value (accuracy) and the variability of repeated measurements (precision). | Mean accuracy within 85-115% of nominal. Precision (CV%) ≤ 15% (≤ 20% at LLOQ). |
| Recovery | The efficiency of the extraction process. | Should be consistent, precise, and reproducible. |
| Matrix Effect | The influence of co-eluting matrix components on the ionization of the analyte. | The CV of the matrix factor should be ≤ 15%. |
| Stability | The chemical stability of the analyte in the biological matrix under various storage and handling conditions. | Mean concentration of stability samples should be within ±15% of nominal concentration. |
Computational and Theoretical Investigations of 3,4 Dimethoxy Benzenebutanol
Molecular Docking and Protein-Ligand Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). youtube.comfrontiersin.org This method is crucial in drug discovery for predicting the binding affinity and mode of interaction between a small molecule, such as 3,4-Dimethoxy-benzenebutanol, and a biological target. youtube.commdpi.com
The process involves placing the 3D structure of this compound into the binding site of a target protein and using a scoring function to estimate the strength of the interaction. nih.govnih.gov The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and aromatic stacking, that stabilize the complex. nih.govnih.gov For this compound, with its aromatic ring, methoxy (B1213986) groups, and hydroxyl group, these interactions would be critical in determining its binding specificity and affinity for various protein targets.
If molecular docking studies were performed on this compound, the findings would typically be presented in a table summarizing the binding energies and key interacting residues for various potential protein targets.
Hypothetical Molecular Docking Results for this compound This table is for illustrative purposes only and does not represent actual experimental or computational data.
| Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| Target A (e.g., Kinase) | -8.5 | Lys72, Asp184 | Hydrogen Bond |
| Target B (e.g., GPCR) | -7.9 | Phe289, Trp158 | Aromatic (π-π stacking) |
| Target C (e.g., Enzyme) | -9.1 | Val101, Leu120 | Hydrophobic |
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and reactivity of molecules. wikipedia.orgmdpi.com These methods solve approximations of the Schrödinger equation to determine properties like molecular orbital energies (HOMO-LUMO), electrostatic potential, and vibrational frequencies. nih.govacs.org
For this compound, DFT calculations could provide insights into:
Molecular Geometry: The most stable 3D conformation of the molecule.
Electronic Properties: The distribution of electron density, which influences how the molecule interacts with other molecules. The HOMO-LUMO energy gap can indicate chemical reactivity and kinetic stability. mdpi.com
Spectroscopic Properties: Prediction of NMR and IR spectra to aid in experimental characterization. nih.gov
Reactivity Descriptors: Calculation of chemical hardness, softness, and electronegativity to predict how the molecule might behave in a chemical reaction.
Quantum Theory of Atoms in Molecules (QTAIM) could further analyze the electron density to characterize the nature of chemical bonds and non-covalent interactions within the molecule and in its complexes.
Hypothetical Quantum Chemical Properties of this compound This table is for illustrative purposes only and does not represent actual experimental or computational data.
| Property | Calculated Value | Method |
|---|---|---|
| EHOMO (Highest Occupied Molecular Orbital) | -5.8 eV | DFT/B3LYP/6-31G |
| ELUMO (Lowest Unoccupied Molecular Orbital) | -0.9 eV | DFT/B3LYP/6-31G |
| HOMO-LUMO Gap (ΔE) | 4.9 eV | DFT/B3LYP/6-31G |
| Dipole Moment | 2.5 Debye | DFT/B3LYP/6-31G |
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
QSAR and QSPR are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). unibo.itnih.gov These models are built by calculating molecular descriptors (e.g., lipophilicity, electronic properties, size) for a set of molecules and correlating them with experimentally determined activities or properties. frontiersin.orgimist.ma
If a series of analogs of this compound with known biological activity (e.g., antioxidant or anti-inflammatory) were available, a QSAR model could be developed. nih.gov Such a model could:
Identify the key molecular features of this compound that are most important for its activity.
Predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds.
Provide insights into the mechanism of action by highlighting the importance of certain structural properties. frontiersin.org
A QSPR model could similarly be used to predict properties like solubility, boiling point, or toxicity based on the structure of this compound and its derivatives.
Molecular Dynamics Simulations to Study Conformational Dynamics and Binding Events
Molecular dynamics (MD) simulations provide a detailed view of the movement of atoms and molecules over time. igi-global.com By simulating a system containing this compound (e.g., in water or complexed with a protein), MD can reveal its dynamic behavior. nih.govresearchgate.net
Applications of MD simulations for this compound would include:
Conformational Analysis: Exploring the different shapes (conformations) the molecule can adopt in solution and their relative stabilities.
Ligand-Protein Complex Stability: Assessing the stability of the binding pose predicted by molecular docking over time. MD simulations can show how the ligand and protein adjust to each other and whether the key interactions are maintained. frontiersin.org
Binding Free Energy Calculations: More accurately estimating the binding affinity by simulating the entire binding or unbinding process, providing a more rigorous prediction than docking scores alone.
Cheminformatics and Data Mining Applications in this compound Research
Cheminformatics combines chemistry, computer science, and information science to analyze large chemical datasets. nih.govejbi.org Data mining techniques are used to extract patterns and knowledge from this data. nih.govlongdom.org
In the context of this compound, cheminformatics could be applied to:
Similarity Searching: Identifying commercially available or known compounds with similar structures in large chemical databases. This could help in predicting potential biological activities or finding starting points for synthesis.
Virtual Screening: Using a computational model (like a QSAR model or a docking protocol) to screen large libraries of virtual compounds to identify those with a high probability of having a desired activity. neovarsity.org
ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. These predictions help to assess the drug-likeness of this compound early in the research process, identifying potential liabilities that might hinder its development as a therapeutic agent. nih.gov
Future Research Directions and Conceptual Contributions to Chemical Biology and Drug Discovery
Development of 4-(3,4-Dimethoxyphenyl)butan-1-ol as a Chemical Probe for Biological Systems
A chemical probe is a small molecule used to study and manipulate biological systems. For 4-(3,4-Dimethoxyphenyl)butan-1-ol to be developed as a chemical probe, a systematic approach would be necessary. Initially, its synthesis would need to be optimized for the introduction of various functional groups that could act as reporters (e.g., fluorophores) or reactive handles for target identification (e.g., photo-affinity labels or biotin (B1667282) tags).
The primary alcohol group of 4-(3,4-Dimethoxyphenyl)butan-1-ol is a key feature that would allow for such derivatization. The dimethoxybenzene moiety is a common feature in many natural products and approved drugs, suggesting that this compound could interact with a range of biological targets. High-throughput screening of a library of derivatives against various cell lines or protein targets could identify initial "hits." Subsequent structure-activity relationship (SAR) studies would be crucial to refine the potency and selectivity of these hits, leading to a well-characterized chemical probe.
Table 1: Potential Modifications of 4-(3,4-Dimethoxyphenyl)butan-1-ol for Chemical Probe Development
| Modification Site | Type of Modification | Purpose |
|---|---|---|
| Butanol hydroxyl group | Esterification or etherification with a fluorophore | To enable visualization of the probe's localization in cells. |
| Butanol hydroxyl group | Attachment of a biotin tag | To facilitate the isolation of protein targets that bind to the probe. |
Conceptual Frameworks for Lead Optimization and Drug Discovery Paradigms
Should initial screening reveal a promising biological activity for 4-(3,4-Dimethoxyphenyl)butan-1-ol, it could serve as a "lead compound" in a drug discovery program. The process of lead optimization would involve iterative chemical modifications to improve its pharmacological properties.
Key strategies in the lead optimization of this compound would likely focus on:
Modification of the dimethoxybenzene ring: Altering the substitution pattern or replacing the methoxy (B1213986) groups with other electron-donating or electron-withdrawing groups could modulate target binding affinity and selectivity.
Alterations to the butanol side chain: The length and flexibility of the alkyl chain could be varied to optimize interactions with the target's binding pocket.
Bioisosteric replacements: Replacing certain functional groups with others that have similar physical or chemical properties could improve pharmacokinetic properties such as metabolic stability and oral bioavailability.
Computational methods, including molecular docking and quantitative structure-activity relationship (QSAR) studies, would be instrumental in guiding the design of new analogs with improved profiles.
Integration into Systems Biology and Network Pharmacology Approaches
Systems biology and network pharmacology offer a holistic view of how a compound affects a biological system by considering the complex network of interactions between genes, proteins, and metabolites. For a novel compound like 4-(3,4-Dimethoxyphenyl)butan-1-ol, these approaches could be used to predict its potential targets and off-target effects.
A typical workflow would involve:
In silico target prediction: Using the structure of 4-(3,4-Dimethoxyphenyl)butan-1-ol to query databases of known drug-target interactions.
Construction of a compound-target network: This network would visualize the predicted interactions between the compound and its potential protein targets.
Pathway and enrichment analysis: Identifying the biological pathways that are most likely to be affected by the compound's activity.
This in silico analysis can generate hypotheses that can then be tested experimentally, for example, by measuring changes in gene or protein expression in cells treated with the compound.
Emerging Methodologies and Technologies in 4-(3,4-Dimethoxyphenyl)butan-1-ol Research
Recent advances in chemical biology and drug discovery could accelerate the investigation of 4-(3,4-Dimethoxyphenyl)butan-1-ol. These include:
Phenotypic screening: High-content imaging and other phenotypic screening platforms could be used to assess the effects of the compound on cell morphology, proliferation, and other cellular phenotypes without a priori knowledge of its target.
Chemoproteomics: This technology can be used to identify the protein targets of a small molecule directly in a complex biological sample.
Artificial intelligence and machine learning: AI algorithms can be trained on large datasets of chemical structures and biological activities to predict the properties of new compounds, thereby accelerating the design-build-test-learn cycle in drug discovery.
Identification of Knowledge Gaps and Strategic Avenues for Future Research
The primary knowledge gap for 4-(3,4-Dimethoxyphenyl)butan-1-ol is the lack of fundamental research into its biological activities. A strategic approach to filling this gap would involve:
Systematic biological screening: Testing the compound in a broad range of assays to identify any potential therapeutic areas.
Synthesis of a focused library of analogs: To explore the structure-activity landscape around the core scaffold.
Investigation of its natural occurrence: While its unsaturated analog, (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol, is a known natural product, determining if the saturated form also exists in nature could provide clues to its biological function.
By pursuing these avenues of research, the scientific community can begin to uncover the potential of 4-(3,4-Dimethoxyphenyl)butan-1-ol as a tool for chemical biology and a starting point for the development of new therapeutics.
Q & A
Q. What are the established synthetic routes for 3,4-Dimethoxy-benzenebutanol, and what key parameters influence yield?
- Methodological Answer : Synthesis typically begins with 3,4-dimethoxybenzaldehyde as a precursor. Key steps include condensation with a suitable aldehyde or ketone followed by selective reduction of the resulting intermediate. Parameters such as reaction temperature (optimized between 60–80°C), choice of reducing agents (e.g., NaBH₄ vs. LiAlH₄), and catalyst selection (e.g., acid or base catalysts for condensation) critically affect yield . Solvent polarity and reaction time must also be standardized to minimize side products.
Q. What analytical techniques are recommended for characterizing this compound’s purity and structural integrity?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 280 nm) is optimal for assessing purity, while nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural features like methoxy and hydroxyl groups. Mass spectrometry (MS) via electrospray ionization (ESI) provides molecular weight validation. Cross-referencing with spectral databases ensures accuracy .
Q. How can researchers assess the stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to stressors (e.g., heat: 40–60°C, humidity: 75% RH, light: UV/visible). Monitor degradation via HPLC at intervals (e.g., 0, 7, 14, 30 days). Use kinetic modeling (Arrhenius equation) to predict shelf-life. Stability-indicating methods must separate degradation products (e.g., demethylated derivatives) .
Advanced Research Questions
Q. How can discrepancies in reported biological activity data for this compound across studies be resolved?
- Methodological Answer : Discrepancies often arise from variations in compound purity, assay conditions (e.g., cell line viability, solvent compatibility), or metabolite interference. Validate findings using orthogonal assays (e.g., enzyme-linked immunosorbent assay [ELISA] alongside cell viability assays). Replicate studies with independently synthesized batches and include positive/negative controls to isolate confounding factors .
Q. What strategies optimize enantiomeric purity of this compound in asymmetric synthesis?
- Methodological Answer : Employ chiral catalysts (e.g., BINAP-ruthenium complexes) during hydrogenation steps to enhance stereoselectivity. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. Solvent effects (e.g., polar aprotic solvents like DMF) and temperature gradients during crystallization can further refine purity. Computational modeling (DFT) aids in predicting catalyst-substrate interactions .
Q. How to design structure-activity relationship (SAR) studies to elucidate the role of substituents in this compound’s bioactivity?
- Methodological Answer : Systematically modify substituents (e.g., replacing methoxy groups with ethoxy or halogens) and assess bioactivity in relevant models (e.g., receptor-binding assays or microbial inhibition). Use multivariate analysis (PCA or PLS regression) to correlate structural features with activity. Molecular docking studies predict binding affinities to target proteins (e.g., enzymes or receptors) .
Data Contradiction Analysis
Q. How should researchers address conflicting data on the compound’s solubility in polar vs. non-polar solvents?
- Methodological Answer : Re-evaluate solubility measurements using standardized protocols (e.g., shake-flask method with HPLC quantification). Control for temperature (±0.5°C) and solvent batch variability. Compare with computational solubility parameters (Hansen solubility parameters) to identify outliers. Purity checks (via NMR) are essential, as impurities like residual dimethyl sulfoxide (DMSO) can skew results .
Experimental Design Considerations
Q. What in vitro models are suitable for preliminary toxicity screening of this compound?
- Methodological Answer : Use immortalized cell lines (e.g., HepG2 for hepatotoxicity, HEK293 for renal toxicity) with MTT or resazurin assays to measure IC₅₀ values. Include primary cell cultures to validate results. Pre-treat cells with cytochrome P450 inhibitors to assess metabolic activation. Parallelize with Ames tests for genotoxicity screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
